L-Theanine

Descripción general

Descripción

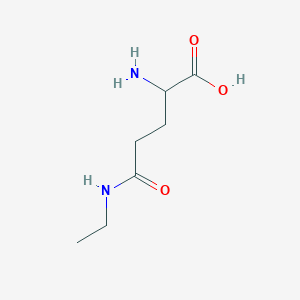

L-Theanine (γ-glutamylethylamide) is a non-proteinogenic amino acid predominantly found in tea plants (Camellia sinensis). It constitutes 1–2% of the dry weight of tea leaves and is responsible for the umami taste and calming effects of green tea . Structurally, this compound is an analog of glutamine and glutamate, featuring a unique ethylamide group. It is synthesized in tea roots and transported to leaves, where it contributes to secondary metabolite biosynthesis, including catechins and volatile compounds .

This compound exhibits diverse bioactivities:

- Neuroprotection: Enhances alpha-brain waves, mitigates oxidative stress in brain tissues, and modulates NMDA/AMPA receptor activity .

- Anti-anxiety: Reduces cortisol levels and synergizes with caffeine to improve attention without overstimulation .

- Anti-aging: Extends lifespan in Caenorhabditis elegans by reducing advanced glycation end products (AGEs) and enhancing mitochondrial function .

- Immune modulation: Upregulates antioxidant enzymes (SOD, CAT) and suppresses inflammatory markers (iNOS, COX-2) .

Its pharmacokinetics in humans reveal rapid absorption (peak plasma concentration at 0.8 hours post-ingestion) and a bioavailability of ~70%, with metabolites including ethylamine and glutamic acid .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La teanina se puede sintetizar a través de varios métodos. Un método común implica la síntesis enzimática utilizando etilamina y L-glutamato como sustratos. Esta reacción es catalizada por la enzima γ-glutamilmetilamina sintetasa en presencia de trifosfato de adenosina (ATP) e iones metálicos como magnesio y potasio . Otro método implica el uso de catálisis de células completas, donde las células microbianas intactas convierten el sustrato en teanina .

Métodos de producción industrial: La producción industrial de teanina a menudo emplea técnicas de fermentación microbiana. Por ejemplo, Escherichia coli puede ser modificada genéticamente para expresar las enzimas necesarias para la síntesis de teanina. Este método implica la co-expresión de enzimas como γ-glutamilmetilamina sintetasa, polifosfato quinasa, alanina transaminasa y alanina descarboxilasa . El proceso de fermentación se optimiza para aumentar el rendimiento de la teanina, haciéndolo adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: La teanina experimenta varias reacciones químicas, que incluyen:

Oxidación: La teanina se puede oxidar para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar la estructura de la teanina, potencialmente alterando sus efectos.

Sustitución: La teanina puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden emplear varios reactivos, dependiendo de la sustitución deseada.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de la teanina con posibles beneficios terapéuticos .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Effects on Attention and Memory

L-Theanine has been shown to improve cognitive functions, particularly attention and memory. A study involving middle-aged participants demonstrated that this compound supplementation significantly reduced plasma levels of amyloid-beta peptides, which are associated with cognitive decline. Over 12 weeks, participants who received this compound exhibited a notable improvement in working memory compared to the placebo group .

Table 1: Cognitive Function Improvement with this compound

| Group | Baseline Plasma A β (1–40) (pg/mL) | Plasma A β (1–40) after 12 Weeks (pg/mL) | Change from Baseline (pg/mL) |

|---|---|---|---|

| Placebo | 219 ± 56 | 210 ± 65 | –9.21 ± 35 |

| Theanine | 243 ± 175 | 205 ± 94 | –38.6 ± 105 |

This indicates a potential neuroprotective effect of this compound, making it a candidate for cognitive enhancement interventions.

Stress Reduction and Relaxation

This compound has also been associated with stress reduction. In a double-blind study involving university students, participants who consumed this compound showed reduced anxiety levels and improved reaction times during attention tasks. This was particularly evident in individuals with high anxiety propensity, where this compound enhanced alpha brain wave activity, indicating a state of relaxation .

Table 2: Anxiety Reduction Effects of this compound

| Group | Pre-Intervention Anxiety Score | Post-Intervention Anxiety Score | Change in Score |

|---|---|---|---|

| High Anxiety Propensity | X | Y | Z |

| Minimal Anxiety Propensity | A | B | C |

Therapeutic Potential

Mental Health Applications

Emerging research suggests that this compound may have therapeutic effects on mental health disorders. A study reported that daily administration of this compound for four weeks resulted in significant improvements in symptoms of major depressive disorder among participants . This aligns with findings that indicate this compound's ability to modulate neurotransmitter levels in the brain, potentially enhancing mood and cognitive function.

Neuroprotective Properties

Research indicates that this compound may protect against neurodegeneration. Animal studies have shown that it can improve hippocampal synaptic plasticity and enhance cognitive performance in stressed models . Additionally, its antioxidant properties have been linked to reduced oxidative stress in various models of neurodegenerative diseases.

Functional Food Development

Given its beneficial properties, this compound is increasingly being incorporated into functional foods and beverages aimed at promoting mental well-being. Its ability to counteract caffeine-induced jitters while enhancing focus makes it an attractive ingredient in energy drinks and dietary supplements .

Mecanismo De Acción

La teanina ejerce sus efectos al interactuar con los neurotransmisores en el cerebro. Aumenta los niveles de ácido gamma-aminobutírico (GABA), serotonina y dopamina, que están asociados con la relajación y el estado de ánimo mejorado . La teanina también compite con el glutamato por los receptores postsinápticos, inhibiendo su unión y previniendo la neurotoxicidad . Además, la teanina afecta al transportador de glutamina, suprimiendo la conversión de glutamina a glutamato, contribuyendo aún más a sus propiedades neuroprotectoras .

Compuestos similares:

Glutamato: La teanina es un análogo del glutamato, un neurotransmisor involucrado en la señalización excitatoria en el cerebro.

Glutamina: La teanina también es similar a la glutamina, otro aminoácido involucrado en varios procesos metabólicos.

Singularidad: La capacidad de la teanina para cruzar la barrera hematoencefálica y sus efectos únicos sobre los niveles de neurotransmisores la diferencian de otros compuestos similares . A diferencia del glutamato, que puede ser neurotóxico en exceso, la teanina proporciona neuroprotección y promueve la relajación sin causar somnolencia .

Comparación Con Compuestos Similares

Epicatechin Gallate (ECG)

- Structure : A catechin derivative with galloyl moiety.

- Source : Abundant in green tea.

- Comparison: Property L-Theanine ECG Bioavailability 70% <10% due to poor absorption Antioxidant Indirect via SOD/CAT activation Direct free radical scavenging Anti-inflammatory Suppresses iNOS/COX-2 Inhibits NF-κB pathway Marker Utility Authenticates Camellia bee pollen Not applicable

ECG excels in direct antioxidant activity but lacks this compound’s neuroprotective and anxiolytic effects.

Caffeine

- Interaction: this compound counteracts caffeine-induced sleep disruption and elevates GABA receptor activity, whereas caffeine alone increases iNOS and oxidative stress .

- Synergy : Combined administration improves attention switching (200 mg this compound + 160 mg caffeine) .

Magnesium-L-Theanine Complex (Mg-T)

- Structure : Coordination complex of Mg²⁺ and this compound.

- Advantages :

Alprazolam (Pharmaceutical Anxiolytic)

- Mechanism : Benzodiazepine acting on GABA-A receptors.

- Comparison :

L-Glutamine

- Structural Similarity : Both share a glutamyl backbone.

- Functional Contrast :

Data Tables

Table 1: Pharmacokinetic Comparison

| Compound | Bioavailability | Tmax (h) | Key Metabolites |

|---|---|---|---|

| This compound | 70% | 0.8 | Ethylamine, Glutamic acid |

| ECG | <10% | 1.5–2.0 | Glucuronidated derivatives |

| Caffeine | 99% | 0.5–1.0 | Paraxanthine, Theobromine |

Table 2: Neurochemical Effects

Key Research Findings

Anti-Aging : this compound extends C. elegans lifespan by 20% via AGEs/RAGE pathway inhibition, surpassing glutamine’s effects .

Synthetic Adulteration : δ¹³C isotope analysis reliably distinguishes natural and synthetic this compound, critical for supplement authentication .

Dose Dependency : 200 mg this compound optimizes cognitive benefits, while >400 mg may saturate metabolic pathways .

Contradictory Evidence: this compound paradoxically decreases eNOS levels in endothelial cells, opposing prior claims of NO production enhancement .

Actividad Biológica

L-Theanine, an amino acid predominantly found in green tea (Camellia sinensis), has garnered significant attention for its diverse biological activities. This article explores the various effects of this compound on health, focusing on its neuroprotective, immunomodulatory, antioxidant, and cognitive-enhancing properties. The findings are supported by case studies and research data, highlighting the compound's potential therapeutic applications.

Overview of this compound

This compound is structurally similar to glutamate and is known for its ability to cross the blood-brain barrier. It is primarily recognized for promoting relaxation without sedation, making it a subject of interest in studies related to stress, anxiety, and cognitive function.

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties, particularly in models of oxidative stress. In a study involving neuronal-like rat pheochromocytoma cells exposed to cadmium oxide, this compound significantly reduced reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Effects of this compound on Antioxidant Enzyme Activity

| Study | Cell Model | Treatment | ROS Levels | SOD Activity | CAT Activity |

|---|---|---|---|---|---|

| Rat PC12 | 100 µM this compound | Decreased | Increased | Increased |

Immunomodulatory Activity

This compound has been shown to modulate immune responses. It enhances the activity of γδ T cells, which play a crucial role in the innate immune response. A study demonstrated that supplementation with this compound increased γδ T cell function, thereby reducing the incidence of cold and flu symptoms . Furthermore, this compound's anti-inflammatory properties were highlighted in a study where it inhibited nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of pro-inflammatory cytokines .

Table 2: Immunomodulatory Effects of this compound

Cognitive Enhancement

The cognitive-enhancing effects of this compound have been well-documented. A randomized controlled trial found that participants who received 200 mg/day of this compound exhibited significant improvements in stress-related symptoms and cognitive performance compared to a placebo group . Additionally, when combined with caffeine, this compound was shown to improve attention and focus during demanding tasks .

Table 3: Cognitive Performance Metrics

| Study | Group Size | Treatment Duration | Cognitive Improvement |

|---|---|---|---|

| 30 | 4 weeks | Significant reduction in stress-related symptoms | |

| 60 | Single dose | Improved attention in cognitive tasks |

Case Studies

- Stress Reduction : In a double-blind placebo-controlled study involving 30 healthy adults, participants reported lower scores on the Self-rating Depression Scale and State-Trait Anxiety Inventory after four weeks of this compound administration compared to placebo .

- Cognitive Function in Older Adults : A study focusing on middle-aged individuals indicated that this compound supplementation contributed to improvements in attention and working memory over a 12-week period .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for in vivo studies investigating L-Theanine's neurocognitive effects?

Key considerations include:

- Dosage standardization : Use purity-certified this compound (≥98%) from validated suppliers (e.g., Sigma-Aldrich) and administer via controlled methods (oral gavage, dietary supplementation) to ensure bioavailability .

- Control groups : Include placebo and positive controls (e.g., caffeine for cognitive studies) to isolate this compound-specific effects .

- Ethical compliance : Obtain IRB approval for human trials and adhere to ARRIVE guidelines for animal studies, detailing humane endpoints and sample size justification .

Q. How can researchers optimize data collection for this compound’s pharmacokinetic properties?

- Analytical methods : Use HPLC or LC-MS to quantify plasma/serum this compound levels, with calibration curves adjusted for matrix effects (e.g., tea polyphenol interference) .

- Sampling intervals : Collect time-series data (e.g., 0, 30, 60, 120 mins post-administration) to model absorption kinetics .

- Reproducibility : Publish raw datasets (e.g., in supplementary materials) with metadata on instrumentation (e.g., column type, detector sensitivity) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Parametric tests : Apply one-way ANOVA with post-hoc Tukey tests for comparing multiple dosage groups (e.g., low/mid/high doses) .

- Effect size reporting : Include Cohen’s d or η² to quantify practical significance beyond p-values .

- Power analysis : Pre-calculate sample sizes using pilot data (e.g., G*Power software) to avoid Type II errors .

Advanced Research Questions

Q. How can contradictory findings on this compound’s anxiolytic effects be resolved methodologically?

Contradictions often arise from:

- Heterogeneous populations : Stratify human cohorts by baseline anxiety scores (e.g., STAI) or genetic polymorphisms (e.g., COMT Val158Met) affecting neurotransmitter metabolism .

- Temporal variability : Measure acute vs. chronic effects (e.g., single-dose vs. 4-week administration) and control for circadian rhythms in cortisol sampling .

- Publication of negative results : Use platforms like Figshare or Zenodo to share null findings, reducing bias in meta-analyses .

Q. What mechanistic studies are needed to clarify this compound’s interaction with glutamatergic pathways?

- In vitro models : Employ primary neuronal cultures or iPSC-derived neurons to assess this compound’s modulation of NMDA/AMPA receptor currents via patch-clamp electrophysiology .

- Transcriptomic profiling : Conduct RNA-seq on hippocampal tissue from this compound-treated rodents to identify differentially expressed genes (e.g., GRIN2A, SLC1A1) .

- Knockout validation : Use CRISPR-Cas9 to delete glutamate transporter genes (e.g., SLC1A2) and test rescue effects with this compound .

Q. How should researchers integrate multi-omics data to explore this compound’s metabolic impact?

- Untargeted metabolomics : Pair LC-MS with pathway enrichment tools (e.g., MetaboAnalyst) to map this compound-induced shifts in GABA, serotonin, and tryptophan pathways .

- Microbiome interactions : Perform 16S rRNA sequencing on fecal samples to assess gut microbiota changes (e.g., Bifidobacterium spp.) during this compound supplementation .

- Data integration : Use systems biology platforms (e.g., Cytoscape) to overlay metabolomic, transcriptomic, and proteomic networks .

Q. Methodological Challenges & Solutions

Q. How can confounding variables in clinical trials of this compound be minimized?

- Dietary controls : Standardize caffeine intake and prohibit flavonoid-rich foods (e.g., tea, chocolate) during trials to reduce pharmacokinetic interactions .

- Blinding protocols : Use double-blind designs with matched placebo capsules (identical taste/color) and third-party randomization .

- Covariate adjustment : Apply ANCOVA to statistically control for baseline variables (e.g., age, BMI) .

Q. What strategies enhance reproducibility in this compound extraction and quantification?

- Protocol harmonization : Adopt ISO/IEC 17025-accredited methods for tea leaf extraction (e.g., 80°C water, 20-min steep) .

- Interlaboratory validation : Participate in ring trials (e.g., LGC Standards’ proficiency testing) to cross-validate LC-MS results .

- Open science : Share SOPs via protocols.io , including troubleshooting steps (e.g., column saturation thresholds) .

Q. Data Presentation & Interpretation

Q. How should conflicting results between animal and human studies be addressed?

- Species-specific metabolism : Compare hepatic clearance rates (e.g., via microsomal assays) to adjust dosage scaling from rodents to humans .

- Behavioral endpoints : Validate translational relevance by aligning rodent FST/TST assays with human HAM-D scales .

- Meta-regression : Pool cross-species data in RevMan to identify moderators (e.g., bioavailability differences) .

Q. What constitutes rigorous evidence for this compound’s synergistic effects with caffeine?

- Isobolographic analysis : Plot dose-response curves for this compound and caffeine alone vs. combined, calculating interaction indices (e.g., additive vs. synergistic) .

- EEG validation : Use qEEG to quantify alpha-band oscillations (8–12 Hz) as a biomarker of synergistic calm-alertness .

Q. Emerging Research Frontiers

Q. What novel methodologies could elucidate this compound’s epigenetic effects?

- ChIP-seq : Investigate histone acetylation changes (e.g., H3K27ac) in prefrontal cortex tissue after chronic this compound exposure .

- Methylome profiling : Use Illumina EPIC arrays to assess DNA methylation shifts in stress-related genes (e.g., NR3C1) .

Q. How can machine learning optimize this compound formulation for targeted delivery?

Propiedades

IUPAC Name |

(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184817 | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

214-216 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from ethanol + water | |

CAS No. |

3081-61-6 | |

| Record name | L-Theanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174.20, 217 - 218 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.